N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
Properties
Molecular Formula |
C19H23ClF3N3O3 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C19H23ClF3N3O3/c20-14-5-4-13(19(21,22)23)10-15(14)24-17(27)12-25-8-9-29-16(11-25)18(28)26-6-2-1-3-7-26/h4-5,10,16H,1-3,6-9,11-12H2,(H,24,27) |
InChI Key |
RQMYJLIFJYOALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with piperidine-1-carbonyl chloride to form the piperidine-1-carbonyl derivative. Finally, this derivative is coupled with morpholine-4-yl acetic acid under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can be compared with other similar compounds such as:
2-chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the piperidine and morpholine moieties.
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
Elexacaftor: Contains a trifluoromethyl group and is used in pharmaceutical applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
